![molecular formula C10H16ClN3O B2591785 N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide CAS No. 956756-05-1](/img/structure/B2591785.png)

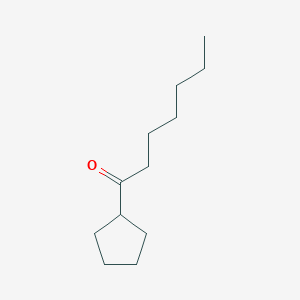

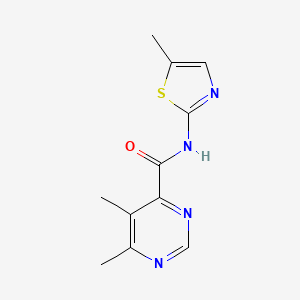

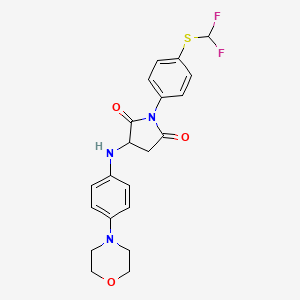

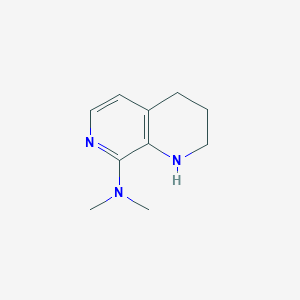

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide, or N-butyl-2-chloropropanamide, is a chemical compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid with a molecular weight of 214.56 g/mol and a melting point of 60-64°C. The compound is soluble in water, ethanol, and other organic solvents.

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Pathways : The compound is synthesized through various pathways, including reactions involving 3-hydroxy-1H-pyrazoles and chloroform, leading to the production of related pyrazole derivatives. Such pathways often involve dichlorocarbene and dichlorooxirane intermediates (Dorn & Ozegowski, 1998).

- Structural Characterization : It has been characterized structurally using various spectroscopic methods, confirming the chemical structure of related pyrazoline derivatives (Rathinamanivannan et al., 2019).

Biomedical Applications

- Antimicrobial and Anticancer Activities : Synthesized pyrazoline derivatives have shown potential in antimicrobial and anticancer activities, with studies demonstrating their effectiveness against specific bacterial strains and cancer cell lines (Rathinamanivannan et al., 2019).

- Anti-inflammatory and Analgesic Properties : Certain derivatives of pyrazoles, closely related to the compound , have been found to exhibit significant anti-inflammatory and analgesic activities, as well as platelet anti-aggregating properties (Menozzi et al., 2000).

Chemical Applications

- Heterocyclic Synthesis : The compound's derivatives are used in the synthesis of various heterocyclic structures, such as pyrazoles, which have applications in material science and pharmaceuticals (Danyliuk et al., 2019).

Potential Drug Development

- Drug Design and ADMET Properties : The compound's derivatives are being explored in drug design, particularly for their potential as anticancer agents, with studies focusing on their binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties (Rahman, Talukder, & Akter, 2021).

Other Applications

- Material Science : The synthesis and characterization of pyrazole derivatives have implications in material science, particularly in developing new materials with specific optical properties (Vyas et al., 2012).

作用機序

Target of Action

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide are likely to be the causative agents of leishmaniasis (Leishmania strains) and malaria (Plasmodium strains) .

Mode of Action

The interaction of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide with its targets results in significant changes. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate . This suggests that N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide may interact with its targets in a similar manner, inhibiting their activity and thus exerting its antileishmanial and antimalarial effects.

Biochemical Pathways

Given the compound’s antileishmanial and antimalarial activities, it can be inferred that it likely interferes with the life cycle of leishmania and plasmodium species, disrupting key biochemical pathways necessary for their survival and proliferation .

Result of Action

The molecular and cellular effects of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide’s action would likely involve the inhibition of Leishmania and Plasmodium species, given its antileishmanial and antimalarial activities . This inhibition could result in the death of these organisms, thereby alleviating the symptoms of leishmaniasis and malaria.

特性

IUPAC Name |

N-(2-butan-2-ylpyrazol-3-yl)-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN3O/c1-4-7(2)14-9(5-6-12-14)13-10(15)8(3)11/h5-8H,4H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHSSHZCWDNOQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CC=N1)NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2591703.png)

![4-[3-(4-Chloro-2,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2591705.png)

![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2591710.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2591711.png)

![6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2591714.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide](/img/structure/B2591716.png)

![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2591717.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2591719.png)

![2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2591721.png)